molecular formula C13H9Cl2N3 B2775605 5-chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole CAS No. 400076-01-9

5-chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole

Cat. No. B2775605
CAS RN: 400076-01-9
M. Wt: 278.14
InChI Key: AAXBLNPDOJYRBX-UHFFFAOYSA-N
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Description

“5-chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole” is a complex organic compound that contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound. The benzimidazole core is substituted with a methyl group at one position and a chloro-pyridinyl group at another. The presence of these functional groups could potentially give this compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole core, which is a fused two-ring system consisting of a benzene ring and an imidazole ring. The benzimidazole core would have a planar geometry due to the conjugation of p-orbitals across the ring system. The chloro-pyridinyl group would likely add some degree of polarity to the molecule .


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metal ions. They can also undergo electrophilic substitution reactions at the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the chloro-pyridinyl group and the methyl group on the benzimidazole core would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

This compound can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis of Anticancer Drugs

The compound can be used as a precursor for the synthesis of anticancer drugs . For example, by reacting 5-chloro-2,3,6-trifluoropyridine with other compounds, 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine was obtained and used as a precursor for synthesis of anticancer drugs .

Synthesis of Pyridinylboronic Acids and Esters

The compound can be used in the synthesis of pyridinylboronic acids and esters . These compounds are of interest due to their high atom efficiency and because they can be conducted under mild reaction conditions compared with traditional halogen-metal exchange reactions .

Insecticide Development

The compound is known to be the N-desnitro metabolite of the major insecticide imidacloprid . It has similar potency to that of (-)-nicotine as an inhibitor of 3H-nicotine binding at the rat recombinant alpha4beta2 neuronal nicotinic acetylcholine receptor (nAChR) .

Development of Fluorinated Agricultural Products

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . This compound, being a fluoropyridine, can be used in the development of such products .

Development of Fluorinated Pharmaceuticals

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . This compound, being a fluoropyridine, can be used in the development of such pharmaceuticals .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Benzimidazoles are known to have biological activity and are used in a variety of pharmaceutical applications. For example, they can act as inhibitors of certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the known biological activity of benzimidazoles, it could be interesting to explore the potential pharmaceutical applications of this compound .

properties

IUPAC Name

5-chloro-2-(6-chloropyridin-3-yl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3/c1-18-11-4-3-9(14)6-10(11)17-13(18)8-2-5-12(15)16-7-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXBLNPDOJYRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324262
Record name 5-chloro-2-(6-chloropyridin-3-yl)-1-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666696
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole

CAS RN

400076-01-9
Record name 5-chloro-2-(6-chloropyridin-3-yl)-1-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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